(R)-2-Amino-3-methylbutanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

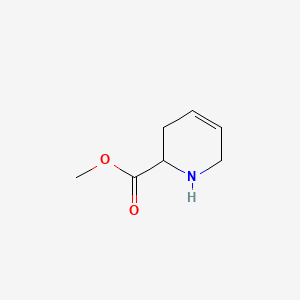

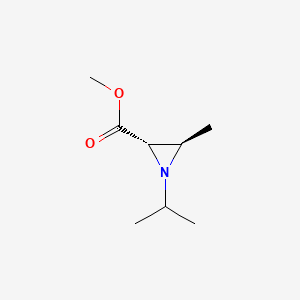

(R)-2-Amino-3-methylbutanamide hydrochloride, also known as R-AMBH, is a chiral compound with a variety of applications in scientific research. It is a derivative of the amino acid leucine and is used in a wide range of laboratory experiments, including biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Chiroptical Spectroscopy

D-Valinamide hydrochloride has been utilized in chiroptical spectroscopic studies, particularly in the analysis of lanthanide complexes with valinamide derivatives in solution . This application is significant in the field of analytical chemistry where understanding the chiral properties of molecules is crucial.

Circularly Polarized Luminescence

The compound has been instrumental in inducing circularly polarized luminescence in europium complexes when ligands based on 2,2’-bipyridine and valinamide moieties are used . This is particularly relevant in materials science for developing new luminescent materials.

Enantiomeric Excess Determination

In the field of pharmacology, D-Valinamide hydrochloride is used for rapid enantiomeric excess determination of amino acids like proline using electrospray ionization–mass spectrometry (ESI-MS) . This aids in the high-throughput screening of chiral compounds.

Proteomics Research

As a chiral reagent, D-Valinamide hydrochloride is used in proteomics to study protein structures and functions. It helps in understanding the role of chiral amino acids in biological systems .

Neurology Research

D-Valinamide hydrochloride has been implicated in neurology research, particularly in studying the effects of amino acid enantiomers on neurological processes and behaviors .

Kinase Inhibition Studies

It is also used in kinase inhibition studies, which is a vital area of research in discovering new therapeutic agents for diseases like cancer .

Propiedades

IUPAC Name |

(2R)-2-amino-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704855 |

Source

|

| Record name | D-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-methylbutanamide hydrochloride | |

CAS RN |

133170-58-8 |

Source

|

| Record name | D-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)

![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)